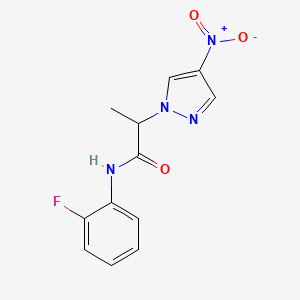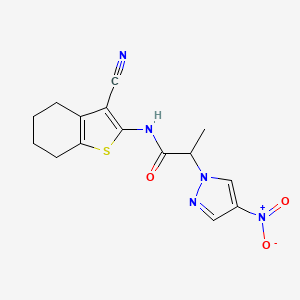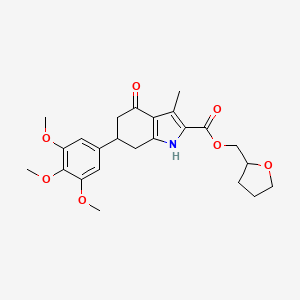
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as FP1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrazole derivatives and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide exerts its biological activity by inhibiting the activity of specific enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages as a research tool. It is a highly specific inhibitor of COX-2 and PKC, and its activity can be easily measured using various biochemical assays. However, N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide also has certain limitations. It has low solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and PKC based on the structure of N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. Another area of interest is the investigation of the potential therapeutic applications of N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in humans.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential use as a research tool in various scientific fields. It has shown promising results in studies related to cancer, inflammation, and neurological disorders. N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3/c1-8(16-7-9(6-14-16)17(19)20)12(18)15-11-5-3-2-4-10(11)13/h2-8H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPBBDBIGRKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304059.png)
![N-(1-adamantylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304064.png)
![ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate](/img/structure/B4304071.png)
![ethyl 3-(2-chlorophenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate](/img/structure/B4304083.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(4-methylphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304084.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304086.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(2,3-dichlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304101.png)
![dimethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-phenyl-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4304116.png)
![5-(2-fluorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4304120.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304135.png)


![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4304152.png)
